2-Chloro-5-(2-(chloromethyl)butyl)thiophene
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Overview
Description
2-Chloro-5-(2-(chloromethyl)butyl)thiophene is an organosulfur compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two chlorine atoms and a butyl group attached to the thiophene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-(chloromethyl)butyl)thiophene typically involves the chloromethylation of thiophene derivatives. One common method includes the reaction of thiophene with chloromethyl methyl ether in the presence of a Lewis acid such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, which are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2-(chloromethyl)butyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or to modify the butyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Thiophene derivatives with various functional groups.
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Dechlorinated thiophene derivatives.
Scientific Research Applications
2-Chloro-5-(2-(chloromethyl)butyl)thiophene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2-(chloromethyl)butyl)thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms and the thiophene ring can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-Chlorothiophene: A simpler thiophene derivative with one chlorine atom.
2-(Chloromethyl)thiophene: Contains a chloromethyl group attached to the thiophene ring.
5-Chloro-2-methylthiophene: A methyl-substituted thiophene with a chlorine atom.
Uniqueness
2-Chloro-5-(2-(chloromethyl
Properties
Molecular Formula |
C9H12Cl2S |
---|---|
Molecular Weight |
223.16 g/mol |
IUPAC Name |
2-chloro-5-[2-(chloromethyl)butyl]thiophene |
InChI |
InChI=1S/C9H12Cl2S/c1-2-7(6-10)5-8-3-4-9(11)12-8/h3-4,7H,2,5-6H2,1H3 |
InChI Key |
MTMKMTBQYKCYQB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CC=C(S1)Cl)CCl |
Origin of Product |
United States |
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